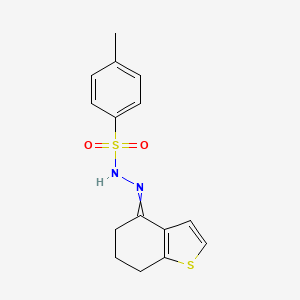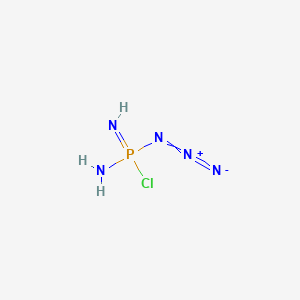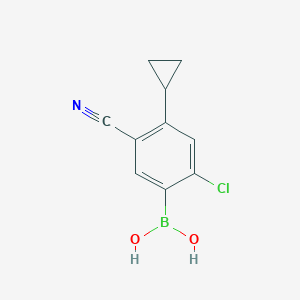
(4-(Thiazol-2-yl)pyridin-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Thiazol-2-yl)pyridin-2-yl)boronic acid is a heterocyclic compound that contains both thiazole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Thiazol-2-yl)pyridin-2-yl)boronic acid typically involves the coupling of a thiazole derivative with a pyridine derivative. One common method involves the use of Suzuki-Miyaura cross-coupling reactions, where a thiazole boronic acid is reacted with a pyridine halide in the presence of a palladium catalyst and a base . The reaction conditions often include solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Thiazol-2-yl)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
(4-(Thiazol-2-yl)pyridin-2-yl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of (4-(Thiazol-2-yl)pyridin-2-yl)boronic acid involves its interaction with specific molecular targets. The thiazole and pyridine rings allow it to bind to various enzymes and receptors, modulating their activities. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Thiazol-2-yl)pyrimidin-2-yl)boronic acid: Similar structure but with a pyrimidine ring instead of pyridine.
(4-(Thiazol-2-yl)quinolin-2-yl)boronic acid: Contains a quinoline ring, offering different biological activities.
Uniqueness
(4-(Thiazol-2-yl)pyridin-2-yl)boronic acid is unique due to its specific combination of thiazole and pyridine rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in drug discovery and development .
Propriétés
Formule moléculaire |
C8H7BN2O2S |
|---|---|
Poids moléculaire |
206.03 g/mol |
Nom IUPAC |
[4-(1,3-thiazol-2-yl)pyridin-2-yl]boronic acid |
InChI |
InChI=1S/C8H7BN2O2S/c12-9(13)7-5-6(1-2-10-7)8-11-3-4-14-8/h1-5,12-13H |
Clé InChI |
IDCVKYOTWKYJTI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NC=CC(=C1)C2=NC=CS2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]-](/img/structure/B14075626.png)









![10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene](/img/structure/B14075688.png)
